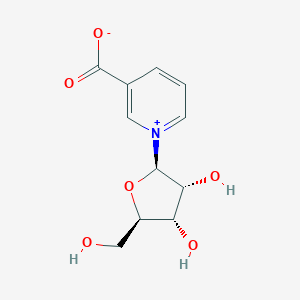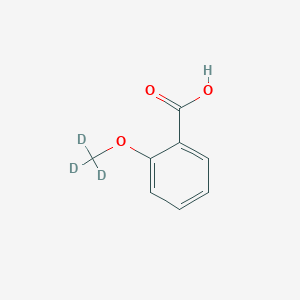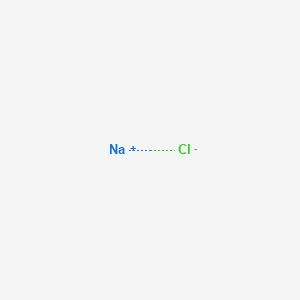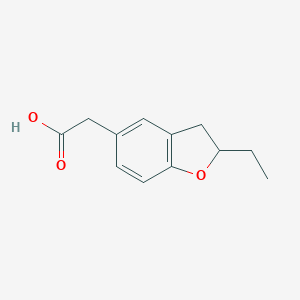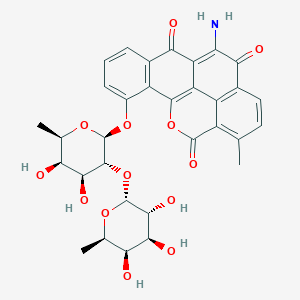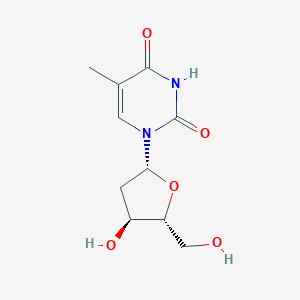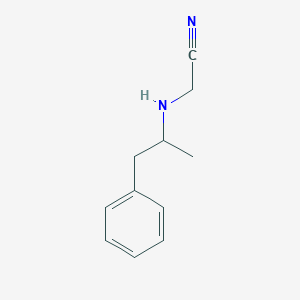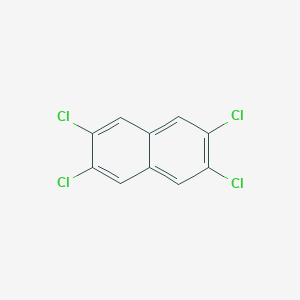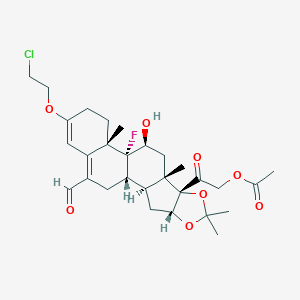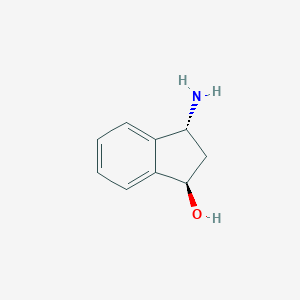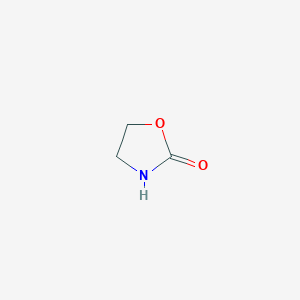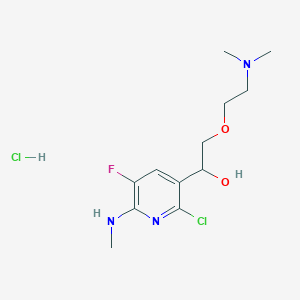
3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride, also known as DMXAA, is a small molecule drug that has been studied for its potential anti-cancer properties. DMXAA was originally identified as a vascular disrupting agent (VDA) and has been shown to induce tumor necrosis in preclinical models.
Aplicaciones Científicas De Investigación
3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has been extensively studied for its potential anti-cancer properties. It was originally identified as a VDA and has been shown to induce tumor necrosis in preclinical models. 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has also been shown to enhance the efficacy of radiotherapy and chemotherapy in preclinical models. In addition to its anti-cancer properties, 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has been studied for its potential anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride is not fully understood. However, it is believed that 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride induces tumor necrosis by disrupting the tumor vasculature. 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has been shown to activate the immune system and induce the production of cytokines, which may also contribute to its anti-cancer properties. 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its potential anti-inflammatory properties.
Efectos Bioquímicos Y Fisiológicos
3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has been shown to induce tumor necrosis in preclinical models. It has also been shown to enhance the efficacy of radiotherapy and chemotherapy in preclinical models. 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has been shown to activate the immune system and induce the production of cytokines, which may contribute to its anti-cancer properties. 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its potential anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride in lab experiments is its potential anti-cancer properties. 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has been shown to induce tumor necrosis in preclinical models and enhance the efficacy of radiotherapy and chemotherapy. Another advantage of using 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride in lab experiments is its potential anti-inflammatory properties. 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has been shown to inhibit the production of pro-inflammatory cytokines. One limitation of using 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride in lab experiments is its complex synthesis method, which may limit its availability and use.
Direcciones Futuras
There are several future directions for the study of 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride. One direction is to further investigate its mechanism of action. The exact mechanism of action of 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride is not fully understood, and further research may provide insights into its anti-cancer and anti-inflammatory properties. Another direction is to investigate the potential of 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride in combination with other cancer therapies. 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride has been shown to enhance the efficacy of radiotherapy and chemotherapy, and further research may identify other therapies that can be combined with 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride to improve cancer treatment. Finally, future research may focus on developing more efficient and cost-effective methods for synthesizing 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride, which may increase its availability and use in lab experiments.
Métodos De Síntesis
3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride can be synthesized through a multi-step process that involves the reaction of 2-chloro-4,6-dinitropyridine with 2-dimethylaminoethanol to form the intermediate 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-nitropyridine. This intermediate is then reduced with sodium dithionite to form 3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride. The final product is obtained as a monohydrochloride salt.
Propiedades
Número CAS |
142934-88-1 |
|---|---|
Nombre del producto |
3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5-fluoro-6-(methylamino)-, monohydrochloride |
Fórmula molecular |
C12H20Cl2FN3O2 |
Peso molecular |
328.21 g/mol |
Nombre IUPAC |
1-[2-chloro-5-fluoro-6-(methylamino)pyridin-3-yl]-2-[2-(dimethylamino)ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C12H19ClFN3O2.ClH/c1-15-12-9(14)6-8(11(13)16-12)10(18)7-19-5-4-17(2)3;/h6,10,18H,4-5,7H2,1-3H3,(H,15,16);1H |
Clave InChI |
GQXWIFBBWLCPBX-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C(C(=N1)Cl)C(COCCN(C)C)O)F.Cl |
SMILES canónico |
CNC1=C(C=C(C(=N1)Cl)C(COCCN(C)C)O)F.Cl |
Sinónimos |
3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5 -fluoro-6-(methylamino)-, monohydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8S,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B127324.png)
![5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B127325.png)
